molecular formula C27H30N2O4 B14956824 3-(6'-methyl-8'-oxo-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-7'-yl)-N-(pyridin-3-ylmethyl)propanamide

3-(6'-methyl-8'-oxo-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-7'-yl)-N-(pyridin-3-ylmethyl)propanamide

Cat. No.: B14956824
M. Wt: 446.5 g/mol
InChI Key: JOMGKYDSHVZWMU-UHFFFAOYSA-N
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Description

3-(6’-methyl-8’-oxo-3’,4’-dihydro-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-7’-yl)-N-(pyridin-3-ylmethyl)propanamide is a complex organic compound characterized by its spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6’-methyl-8’-oxo-3’,4’-dihydro-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-7’-yl)-N-(pyridin-3-ylmethyl)propanamide involves multiple steps. One common method includes the Dieckmann cyclization of methyl (o-methoxycarbonylbenzylthio)acetate, followed by reactions with hydrazine and phenylhydrazine . The reaction conditions typically involve controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques can be employed to achieve industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(6’-methyl-8’-oxo-3’,4’-dihydro-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-7’-yl)-N-(pyridin-3-ylmethyl)propanamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce ketones or other functional groups to alcohols or other reduced forms.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine, phenylhydrazine, and various oxidizing and reducing agents . Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce alcohols or other reduced forms of the compound.

Scientific Research Applications

3-(6’-methyl-8’-oxo-3’,4’-dihydro-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-7’-yl)-N-(pyridin-3-ylmethyl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(6’-methyl-8’-oxo-3’,4’-dihydro-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-7’-yl)-N-(pyridin-3-ylmethyl)propanamide involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and protect cells from oxidative damage . The compound may also interact with enzymes and receptors involved in inflammation and cancer pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(6’-methyl-8’-oxo-3’,4’-dihydro-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-7’-yl)-N-(pyridin-3-ylmethyl)propanamide is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C27H30N2O4

Molecular Weight

446.5 g/mol

IUPAC Name

3-(6-methyl-8-oxospiro[3,4-dihydropyrano[3,2-g]chromene-2,1'-cyclohexane]-7-yl)-N-(pyridin-3-ylmethyl)propanamide

InChI

InChI=1S/C27H30N2O4/c1-18-21(7-8-25(30)29-17-19-6-5-13-28-16-19)26(31)32-24-15-23-20(14-22(18)24)9-12-27(33-23)10-3-2-4-11-27/h5-6,13-16H,2-4,7-12,17H2,1H3,(H,29,30)

InChI Key

JOMGKYDSHVZWMU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C3CCC4(CCCCC4)OC3=C2)CCC(=O)NCC5=CN=CC=C5

Origin of Product

United States

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